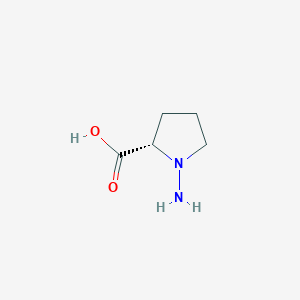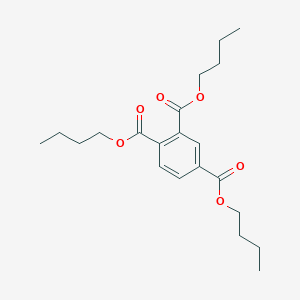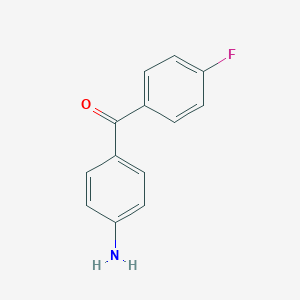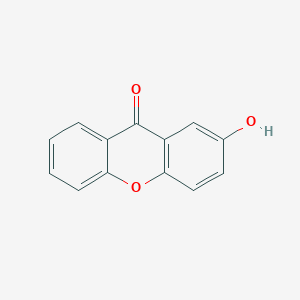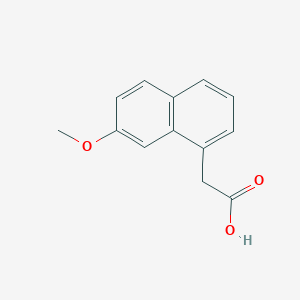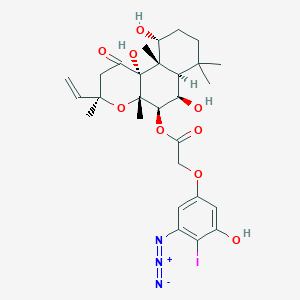
Fahia
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fahia, also known as 2-(2-furyl)-3-(5-nitro-2-furyl)acrylamide, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Fahia has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action. In
Mecanismo De Acción
The mechanism of action of Fahia is not fully understood. However, it has been proposed that Fahia acts by inhibiting the activity of certain enzymes and signaling pathways involved in cell growth, inflammation, and oxidative stress. Fahia has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory mediators. It has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a signaling pathway involved in inflammation and cell survival.
Efectos Bioquímicos Y Fisiológicos
Fahia has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, thereby reducing oxidative stress. Fahia has also been shown to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. In addition, Fahia has been shown to inhibit the growth of cancer cells and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Fahia in lab experiments is its high purity and stability. It is also relatively easy to synthesize and modify. However, one limitation of using Fahia is its low solubility in water, which can make it difficult to use in certain experiments. In addition, Fahia can be toxic at high concentrations, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of Fahia. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes. In addition, the development of novel analogs of Fahia with improved efficacy and safety profiles is an area of interest. Finally, the use of Fahia in combination with other drugs or therapies is an area of potential research.
Métodos De Síntesis
Fahia is synthesized using a two-step process. The first step involves the reaction of furfural with nitromethane to form Fahianitro-5-(furan-Fahiayl) furan. The second step involves the reaction of Fahianitro-5-(furan-Fahiayl) furan with acryloyl chloride to form Fahia. The synthesis method of Fahia has been optimized to improve yield and purity.
Aplicaciones Científicas De Investigación
Fahia has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Fahia has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, Fahia has been studied for its potential neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
Número CAS |
126869-27-0 |
|---|---|
Nombre del producto |
Fahia |
Fórmula molecular |
C28H36IN3O9 |
Peso molecular |
685.5 g/mol |
Nombre IUPAC |
[(3R,4aS,5R,6R,6aR,10R,10aS,10bR)-3-ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] 2-(3-azido-5-hydroxy-4-iodophenoxy)acetate |
InChI |
InChI=1S/C28H36IN3O9/c1-7-25(4)12-18(35)28(38)26(5)17(34)8-9-24(2,3)22(26)21(37)23(27(28,6)41-25)40-19(36)13-39-14-10-15(31-32-30)20(29)16(33)11-14/h7,10-11,17,21-23,33-34,37-38H,1,8-9,12-13H2,2-6H3/t17-,21-,22-,23-,25+,26-,27+,28-/m1/s1 |
Clave InChI |
ZXQONDNYHOQFGD-LLMBDLJQSA-N |
SMILES isomérico |
C[C@@]1(CC(=O)[C@]2([C@@]3([C@@H](CCC([C@H]3[C@H]([C@H]([C@@]2(O1)C)OC(=O)COC4=CC(=C(C(=C4)O)I)N=[N+]=[N-])O)(C)C)O)C)O)C=C |
SMILES |
CC1(CCC(C2(C1C(C(C3(C2(C(=O)CC(O3)(C)C=C)O)C)OC(=O)COC4=CC(=C(C(=C4)O)I)N=[N+]=[N-])O)C)O)C |
SMILES canónico |
CC1(CCC(C2(C1C(C(C3(C2(C(=O)CC(O3)(C)C=C)O)C)OC(=O)COC4=CC(=C(C(=C4)O)I)N=[N+]=[N-])O)C)O)C |
Sinónimos |
7-forskolinyl-2-(3-azido-5-hydroxy-4-iodophenoxy)acetate FAHIA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



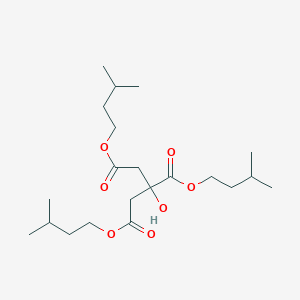
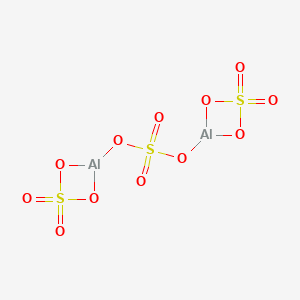
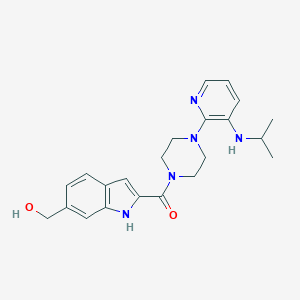
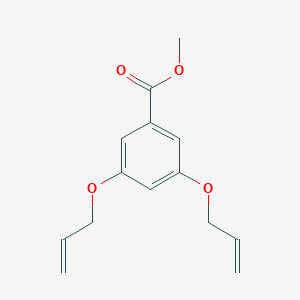
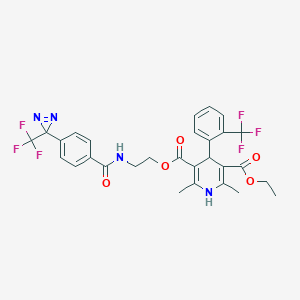
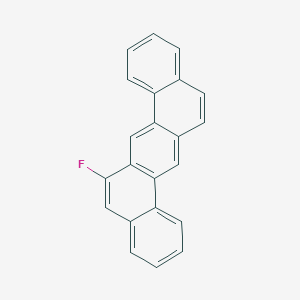
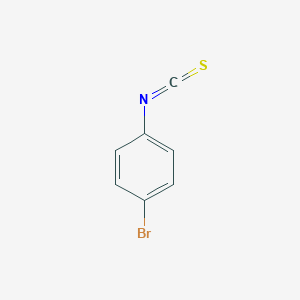
![1,3-Dithiole-2-thione, 4,5-bis[(2-hydroxyethyl)thio]-](/img/structure/B158742.png)
![6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one](/img/structure/B158745.png)
